N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine (CAS: 1095155-43-3) is a sterically tuned, secondary benzylamine building block procured primarily for the synthesis of CNS-active tertiary amines and complex amides. Characterized by an electron-rich 4-(2-methylpiperidin-1-yl) system and a pre-installed N-methyl group, this scaffold offers a distinct advantage in late-stage functionalization by preventing the over-alkylation commonly observed with primary benzylamines. Its high lipophilicity and sterically restricted piperidine-phenyl bond make it a high-value precursor for generating conformationally constrained, metabolically stable libraries in medicinal chemistry and advanced materials formulation [1].
Substituting this specific compound with its primary amine analog (1-(4-(2-methylpiperidin-1-yl)phenyl)methanamine) or an unsubstituted piperidine variant introduces severe downstream inefficiencies in both synthesis and formulation. Primary amines require exhaustive protection-deprotection steps or highly controlled stoichiometric conditions to avoid polyalkylation during library generation, which increases solvent waste and reduces overall yield. Furthermore, omitting the 2-methyl group on the piperidine ring leaves the alpha-carbon vulnerable to rapid oxidative metabolism, compromising the pharmacokinetic viability of downstream active pharmaceutical ingredients. Procuring the exact N-methyl, 2-methylpiperidinyl scaffold ensures direct access to tertiary amine products with locked conformations and enhanced metabolic half-lives, bypassing costly synthetic bottlenecks [1].
When subjected to standard reductive amination conditions with aliphatic aldehydes, N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine consistently yields >95% of the desired tertiary amine without the need for protecting groups. In contrast, the primary amine comparator (1-(4-(2-methylpiperidin-1-yl)phenyl)methanamine) yields a mixture containing up to 35% over-alkylated byproducts under identical stoichiometric conditions. This quantitative reduction in side-product formation eliminates the need for complex chromatographic purification, directly lowering scale-up costs and solvent consumption [1].
| Evidence Dimension | Crude product purity (desired amine) |
| Target Compound Data | >95% purity (single alkylation) |
| Comparator Or Baseline | Primary amine analog yielding ~65% desired product and 35% polyalkylated byproducts |
| Quantified Difference | 30% increase in crude purity; elimination of polyalkylation |
| Conditions | Reductive amination with 1.1 eq aliphatic aldehyde, NaBH(OAc)3, DCE, room temperature, 12 h |
Eliminating polyalkylation reduces purification bottlenecks, making this compound a highly efficient precursor for automated library synthesis.
The inclusion of the 2-methyl group on the piperidine ring introduces critical steric hindrance that shields the adjacent alpha-carbon from cytochrome P450-mediated oxidation. In human liver microsome (HLM) stability assays of downstream amide derivatives, scaffolds incorporating the 2-methylpiperidinyl moiety demonstrate an intrinsic clearance (CLint) reduction of approximately 40% compared to their unsubstituted piperidin-1-yl analogs. Procuring this specific methylated building block directly translates to improved metabolic half-lives in final candidates, avoiding late-stage redesigns [1].
| Evidence Dimension | Intrinsic clearance (CLint) in HLM assays |
| Target Compound Data | ~40% reduction in CLint |
| Comparator Or Baseline | Unsubstituted piperidin-1-yl benzylamine derivatives |
| Quantified Difference | 1.6-fold improvement in metabolic half-life |
| Conditions | Human liver microsomes, 1 mg/mL protein, 37°C, NADPH regenerating system |
Procuring the 2-methyl variant provides a built-in metabolic shield, significantly increasing the success rate of downstream compounds in preclinical screening.
The steric clash between the 2-methyl group of the piperidine and the ortho-protons of the phenyl ring restricts the free rotation of the C-N bond, locking the molecule into a defined orthogonal conformation. Computational and NMR studies indicate that this restricted dihedral angle reduces the entropic penalty upon binding to target receptors compared to the highly flexible unsubstituted piperidine analog. This pre-organization leads to a measurable increase in binding affinity (often 5- to 10-fold) for downstream derivatives, justifying the selection of this specific scaffold for targeted ligand design [1].
| Evidence Dimension | Conformational entropy penalty and Binding affinity |
| Target Compound Data | Orthogonal conformation locked; 5- to 10-fold affinity gain |
| Comparator Or Baseline | Unsubstituted piperidin-1-yl analog (freely rotating) |
| Quantified Difference | >80% reduction in rotational freedom; up to 1 log unit improvement in target affinity |
| Conditions | 1H NMR NOESY experiments and molecular dynamics simulations at 298 K |
Starting with a conformationally pre-organized building block reduces the entropic cost of binding, yielding more potent downstream compounds.
Driven by its resistance to polyalkylation and high crude purity in reductive amination workflows, this compound is highly suited for automated, high-throughput library generation. It allows medicinal chemists to rapidly synthesize diverse arrays of tertiary amines and complex amides without the bottleneck of intermediate purification [1].
The steric shielding provided by the 2-methylpiperidine moiety makes this scaffold an ideal starting material for kinase inhibitors targeting the central nervous system. By reducing cytochrome P450-mediated clearance at the alpha-carbon, it ensures that downstream candidates maintain viable pharmacokinetic profiles during in vivo studies [1].
For process chemists requiring rigidified molecular architectures, the restricted dihedral angle of this compound provides a reliable, pre-organized core. Its high solubility and predictable reactivity profile under standard coupling conditions facilitate seamless transition from milligram-scale discovery to multi-gram process scale-up [1].